1-苯胍

描述

Synthesis Analysis

The synthesis of 1-Phenylguanidine derivatives involves a range of strategies, including the reaction of different substituted anilines and urea derivatives in the presence of phosphorus oxychloride, leading to the formation of various 2-phenylguanidine derivatives with yields ranging from 50-70% (Mobinikhaledi et al., 2003). Such methods underscore the compound's synthetic accessibility and the potential for structural diversification.

Molecular Structure Analysis

The molecular structure of 1-Phenylguanidine and its derivatives reveals significant insights into their chemical behavior. For instance, the crystal and molecular structure of 1-phenyl-2-nitroguanidine showcases a nonplanar configuration, with nearly planar nitroguanyl and phenyl fragments, highlighting intermolecular interactions that influence its properties (Astakhov et al., 2012).

Chemical Reactions and Properties

1-Phenylguanidine undergoes various chemical reactions, leading to the formation of diverse compounds. For example, 1,2-diamino-3-phenylguanidine can react with diphenylcarbodi-imide to yield 3,5-dianilino-4-phenyl-1,2,4-triazole, demonstrating its reactivity towards synthesizing heterocyclic compounds (Kurzer & Douraghi-Zadeh, 1967). Such reactions underscore its utility in constructing complex molecular architectures.

Physical Properties Analysis

The physical properties of 1-Phenylguanidine derivatives, such as melting points and decomposition temperatures, are crucial for their application in various fields. For instance, the synthesis of 1-propyl-2-nitroguanidine (PrNQ) revealed melting and decomposition points crucial for its application as an energetic material, demonstrating the importance of physical property analysis in understanding and applying these compounds (Szala et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-Phenylguanidine, such as basicity and reactivity towards various functional groups, play a pivotal role in its applications. The basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines, for example, has been extensively studied, revealing insights into the electronic and steric effects influencing their chemical behavior (Leffek et al., 1989). Such analyses are fundamental to harnessing the full potential of 1-Phenylguanidine in chemical synthesis and material science.

科学研究应用

抗菌和 DNA 结合剂:二茂铁苯胍显示出显着的抗菌和 DNA 结合特性,可能用作抗癌和抗真菌剂 (Gul 等,2013)。

心血管作用:芳香胍,包括苯胍,已在狗中研究其心血管作用,显示出主要的血管收缩作用,没有心脏刺激 (Hughes 等,1975)。

抗癌活性:基于二茂铁的苯胍已被探索其 DNA 结合和抗氧化效力,表明在抗癌应用中具有潜力 (Gul 等,2014)。

C5a 受体拮抗剂:苯胍已被开发为 C5a 受体拮抗剂,在炎症和免疫反应中具有应用 (Astles 等,1997)。

肾上腺素阻断作用:苯胍类似物已被合成以研究其肾上腺素阻断作用,可用于调节血压 (Grosso 等,1980)。

胰蛋白酶活性中心的研究:苯胍已用于研究胰蛋白酶的活性中心,有助于理解酶的力学 (Mares-Guia 等,1967)。

助色性质:对苯胍助色性质的研究对光谱分析和化学传感有影响 (Antol 等,2016)。

神经外胚层肿瘤的治疗应用:苯胍的衍生物碘苄胍已被用作神经外胚层肿瘤的治疗代谢剂 (Giammarile 等,2008)。

杂环化合物的合成:苯胍已用于合成杂环化合物,如 1,2,4-三唑 (Kurzer & Douraghi-Zadeh, 1967)。

黑皮质素-5 受体拮抗剂:苯胍类似物已被鉴定为黑皮质素-5 受体的选择性非肽拮抗剂 (Chen 等,2004)。

作用机制

Target of Action

1-Phenylguanidine, also known as Phenylguanidine , is a versatile organic compound that has been found to interact with various targets.

Mode of Action

1-Phenylguanidine has been reported to coordinate strongly with PbI2 complexes in the perovskite precursor, forming new intermediate species . These strong interactions effectively retard the perovskite crystallization process, leading to the formation of homogeneous films with enlarged grain sizes and reduced density of defects .

Biochemical Pathways

Guanidine compounds, which include 1-phenylguanidine, are known for their versatility in chemistry and their application in a diversity of biological activities .

Result of Action

It’s known that the strong interactions of 1-phenylguanidine with pbi2 complexes result in the retardation of the perovskite crystallization process, leading to the formation of homogeneous films with enlarged grain sizes and reduced density of defects .

Action Environment

It’s known that the coordination chemistry of perovskite precursors can be fine-tuned by carefully controlling the introduction of additives like 1-phenylguanidine .

属性

IUPAC Name |

2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZGVVKGFIGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70173836 | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylguanidine | |

CAS RN |

2002-16-6 | |

| Record name | N-Phenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Phenylguanidine in synthesizing fungicidal compounds?

A1: 1-Phenylguanidine serves as a crucial building block in synthesizing various compounds exhibiting fungicidal activity. For example, it reacts with tert-butyl 3-cyclopropyl-3-oxopropanoate to produce 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol, a precursor to (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, a potent fungicide. [, ]. Similarly, 1-Phenylguanidine reacts with 1-cyclopropylbutane-1,3-dione to produce Cyprodinil, another effective fungicide. []

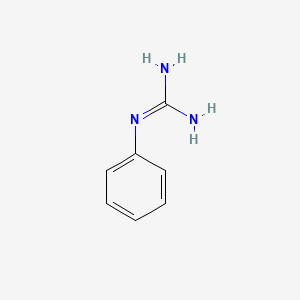

Q2: How does the structure of 1-Phenylguanidine contribute to its reactivity?

A2: 1-Phenylguanidine possesses a free amidino group (-C(=NH)NH2), essential for its participation in the Voges-Proskauer reaction []. This reaction, characterized by a color change upon reacting with certain reagents, is indicative of the presence of specific structural motifs, including the free amidino group found in 1-Phenylguanidine. This structural feature also contributes to its reactivity in synthesizing fungicidal compounds, as demonstrated in the formation of both (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate and Cyprodinil.

Q3: Beyond fungicides, are there other applications for 1-Phenylguanidine derivatives?

A3: Yes, research indicates that 1-Phenylguanidine derivatives, specifically 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, can be efficiently synthesized using 1-Phenylguanidine as a starting material []. While the specific applications of these derivatives are not detailed in the provided abstracts, the presence of the trifluoromethyl group often imparts desirable pharmacological properties, suggesting potential applications in medicinal chemistry.

Q4: Has 1-Phenylguanidine been explored in material science applications?

A4: Interestingly, 1-Phenylguanidine has shown promise as a ligand in perovskite solar cell fabrication []. It can strongly coordinate with lead iodide (PbI2) complexes, influencing the crystallization kinetics of perovskite films and leading to improved film quality with larger grain sizes and fewer defects. This interaction highlights its potential in material science, particularly in optimizing the performance of perovskite solar cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)